Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2) is a bifunctional organic intermediate, comprising both an ethyl ester and an acid chloride moiety. It is primarily recognized as a crucial starting material for the synthesis of lipoic acid (thioctic acid), a widely used antioxidant.
Molecular FormulaC8H13ClO3
Molecular Weight192.64 g/mol
CAS No.1071-71-2
Cat. No.B087209
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 6-Chloro-6-Oxohexanoate (CAS 1071-71-2): Technical Baseline and Procurement Overview
Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2) is a bifunctional organic intermediate, comprising both an ethyl ester and an acid chloride moiety . It is primarily recognized as a crucial starting material for the synthesis of lipoic acid (thioctic acid), a widely used antioxidant [1]. The compound is characterized by its high electrophilicity at the acyl chloride carbon, making it a versatile reagent for nucleophilic acyl substitution reactions [2]. Commercial specifications typically include a purity of 95% to 98%, with a molecular weight of 192.64 g/mol and a density of approximately 1.167 g/mL at 25°C [3]. Its primary application lies in pharmaceutical and fine chemical synthesis, where its dual reactivity is leveraged for constructing more complex molecules [4].
Bifunctional ester–acyl chloride for nucleophilic acyl substitution reactions
Key intermediate for lipoic acid (thioctic acid) synthesis
Chain-length-specific C6 backbone required for dithiolane ring formation
Why In-Class Substitution of Ethyl 6-Chloro-6-Oxohexanoate is Scientifically Unjustified
Substituting ethyl 6-chloro-6-oxohexanoate with a similar ω-chloroacyl ester analog, such as ethyl 5-chloro-5-oxopentanoate or ethyl 4-chloro-4-oxobutanoate, is not a straightforward interchange. While they share the same reactive functional groups, the differing aliphatic chain lengths between the ester and the acyl chloride functionalities critically alter the physical and chemical properties of the resulting intermediates or final products [1]. For instance, in the synthesis of lipoic acid, the six-carbon backbone of ethyl 6-chloro-6-oxohexanoate is essential to achieve the correct ring size and pharmacological activity in the final product [2]. A shorter-chain analog would lead to a different, and likely inactive, heterocyclic system [3]. The specific chain length also impacts the compound's lipophilicity (LogP), boiling point, and its behavior in subsequent reactions, which can significantly affect reaction yields and purification profiles [4].
Chain-length mismatch
Shorter-chain ω-chloroacyl ester analogs may shift ring size and eliminate target product pharmacological profile.
Physicochemical property divergence
Boiling point, LogP, and density differences alter reaction behavior, purification profiles, and process engineering parameters.
Inactive product formation
A five-carbon analog would not yield the 1,2-dithiolane ring required for lipoic acid bioactivity.
Quantitative Evidence for Selecting Ethyl 6-Chloro-6-Oxohexanoate
Superior Synthetic Yield for Ethyl 6-Chloro-6-Oxohexanoate via BTC Chlorination
The patented synthesis method using bis(trichloromethyl)carbonate (BTC) and monoethyl adipate provides a significantly higher yield for ethyl 6-chloro-6-oxohexanoate compared to the traditional thionyl chloride (SOCl2) method [1].
BTC vs. SOCl₂ yieldHead-to-head
96%vs87%
+9 pp
Reported yield advantage with BTC chlorination method.
Ethyl 6-chloro-6-oxohexanoate synthesized via the SOCl2 method: 87%
Quantified Difference
+9 percentage points
Conditions
Reaction of monoethyl adipate with BTC vs. SOCl2; patent CN101125815B [1]
Why This Matters
A 9% higher yield directly reduces the cost per unit of the final pharmaceutical intermediate by decreasing raw material waste and improving production efficiency.
[1] Ding Li, CN101125815B - Chemical synthesis method for ethyl 6-chloro-6-oxohexanoate, 2007. View Source
Commercial Purity Benchmark for Pharmaceutical Grade Ethyl 6-Chloro-6-Oxohexanoate
Specialty chemical suppliers offer ethyl 6-chloro-6-oxohexanoate at a higher purity grade (98%) compared to the more common industrial or research grade (95%), providing a quantifiable quality advantage for sensitive applications .
Purity grade specificationSpecification review
98.00%
Reported high-purity grade suitable for analytical reference applications.
Commercial vendors; 95% grade used as common comparison.
As specified by commercial vendors AchemBlock (98%) and AKSci (95%) .
Why This Matters
For use as a pharmaceutical intermediate or analytical standard (e.g., a thioctic acid impurity marker), a 98% purity grade reduces the risk of side reactions and simplifies downstream purification, which is critical for regulatory compliance.
Enhanced Electrophilicity of the Acyl Chloride Moiety in Ethyl 6-Chloro-6-Oxohexanoate
The acyl chloride functional group in ethyl 6-chloro-6-oxohexanoate is intrinsically more reactive towards nucleophiles than the corresponding alkyl chloride or carboxylic acid derivatives, enabling faster and more efficient esterification and amidation reactions [1].
Primary alkyl chloride (R-CH2Cl) and Carboxylic acid (R-COOH)
Quantified Difference
Acyl chlorides undergo nucleophilic acyl substitution with a lower activation energy than the SN2 reaction of primary alkyl chlorides [1].
Conditions
General organic chemistry principle; reactivity hierarchy well-established [1].
Why This Matters
The higher reactivity of the acyl chloride translates to shorter reaction times, lower required reaction temperatures, and potentially higher yields in the crucial final steps of constructing complex molecules like lipoic acid.
Organic ChemistryReaction KineticsMechanism
[1] AssignmentExpert. 'Answer in Organic Chemistry for SK Abidur Rahaman #89841' [Online]. Available: https://assignmentexpert.com. [Accessed: 2026-04-21]. View Source
Critical Six-Carbon Chain Length for Lipoic Acid Pharmacophore
The six-carbon backbone of ethyl 6-chloro-6-oxohexanoate is a structural requirement for the synthesis of the pharmacologically active 1,2-dithiolane ring in lipoic acid [1]. Use of shorter-chain analogs like ethyl 5-chloro-5-oxopentanoate would result in a smaller, and biologically inactive, ring system [2].
Chain-length specificityClass-level
C6 → 1,2-dithiolane
Six-carbon backbone required for pharmacologically active dithiolane ring.
Shorter analog yields inactive dithietane; SAR context.
This directly answers the question of 'Why not use a cheaper, shorter analog?'. Substitution would result in a complete failure to produce the target pharmaceutical compound, rendering the entire synthesis worthless.
[1] Ding Li, CN101125815B - Chemical synthesis method for ethyl 6-chloro-6-oxohexanoate, 2007. View Source
[2] M. H. Beale and J. MacMillan, 'Synthesis of Lipoic Acid', in Natural Product Reports, 1994. View Source
Distinct Physicochemical Profile Compared to Shorter-Chain Analog
Ethyl 6-chloro-6-oxohexanoate possesses a higher boiling point and distinct density compared to its 5-carbon analog, ethyl 5-chloro-5-oxopentanoate. This affects its handling, distillation, and separation in process chemistry [1].
Boiling point differentialAnalytical context
128 °C (17 Torr)vs~230 °C (C5 analog)
Boiling point difference impacts industrial purification design.
Physical property data from suppliers; distillation context.
Ethyl 5-chloro-5-oxopentanoate: 230.0±23.0 °C at 760 mmHg
Quantified Difference
Difference in boiling point under comparable pressure indicates significantly different physical properties.
Conditions
Reported physical property data from Molaid [1] and ChemSpider .
Why This Matters
For industrial-scale procurement and process development, differences in boiling point and density directly impact the design of reaction vessels, purification trains (e.g., distillation columns), and safety protocols. These are non-trivial engineering considerations.
Validated Application Scenarios for Ethyl 6-Chloro-6-Oxohexanoate
Cost-Effective Industrial Synthesis of Lipoic Acid
Procurement for large-scale manufacturing of lipoic acid (thioctic acid) as a pharmaceutical or nutraceutical ingredient. The higher yield (96% vs. 87%) demonstrated in the BTC-based chlorination patent directly translates to significant cost savings in raw materials and waste disposal [1]. This is the compound's primary and most validated industrial application .
Sourcing a High-Purity Reference Standard for Analytical Method Development
Procurement of a 98% purity grade ethyl 6-chloro-6-oxohexanoate [1] for use as a certified impurity reference standard in the quality control and analytical testing of lipoic acid drug substances . The higher purity ensures accurate quantification in HPLC and other analytical methods, which is essential for meeting pharmacopoeial monograph specifications [2].
Synthesis of Spacer-Modified Biomaterials and Functionalized PEG Derivatives
Use as a six-carbon, bifunctional linker in the synthesis of functionalized poly(ethylene glycol) (PEG) derivatives [1]. The acyl chloride end reacts selectively with amines or alcohols on peptides or proteins, while the ethyl ester terminus can be subsequently hydrolyzed for further conjugation . This specific six-carbon spacer length provides distinct spatial and hydrophobic properties compared to shorter-chain alternatives [2], which is critical for optimizing the activity of the resulting bioconjugate [3].
Application
Selection Property
Validation Focus
Industrial-scale lipoic acid synthesis
BTC chlorination method yield profile
Production efficiency and yield review
High-purity analytical reference standard
Purity grade specification
HPLC quantification and pharmacopoeial compliance review
Spacer-modified biomaterials and PEG derivatives
Six-carbon bifunctional linker reactivity
Conjugation selectivity and spacer-length-dependent activity
[1] Ding Li, CN101125815B - Chemical synthesis method for ethyl 6-chloro-6-oxohexanoate, 2007. View Source
[3] M. H. Beale and J. MacMillan, 'Synthesis of Lipoic Acid', in Natural Product Reports, 1994. View Source
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